Critical Role in the Synthesis of LH-1801, a Phase III SGLT2 Inhibitor
Methyl 2-bromo-5-chloro-4-methylbenzoate serves as the foundational building block for the synthesis of LH-1801, a clinical-stage SGLT2 inhibitor [1]. A key synthetic step involves the diazotization-Sandmeyer reaction of the corresponding aniline derivative (methyl 5-amino-2-bromo-4-methylbenzoate) to install the chlorine atom, a transformation that relies on the specific substitution pattern of the benzoate core . The subsequent benzylic oxidation yields a key dicarboxylic acid derivative, which is further elaborated to LH-1801. In preclinical studies, LH-1801 demonstrated a reported EC50 of 151 nM against human SGLT2 in a CHO-K1 cellular uptake assay [2]. This is a direct, documented synthetic route to an advanced clinical candidate; structurally similar, non-optimized benzoate esters are not documented as precursors for this specific API.
| Evidence Dimension | Precursor to advanced clinical candidate |
|---|---|
| Target Compound Data | Documented as a key intermediate in the synthesis of LH-1801, an SGLT2 inhibitor in Phase III trials for Type I/II diabetes [1]. |
| Comparator Or Baseline | Other regioisomeric halogenated benzoate esters (e.g., 2-bromo-4-chloro-5-methylbenzoate) |
| Quantified Difference | N/A (Qualitative: Specific synthetic pathway documented; comparators lack this documented route). |
| Conditions | Multi-step synthesis involving diazotization-Sandmeyer chlorination and benzylic oxidation . |
Why This Matters
This compound provides a direct, scalable synthetic entry point to a known clinical SGLT2 inhibitor scaffold, a characteristic not shared by its regioisomers or simpler analogs.
- [1] 中国科学院上海分院. (2020). 上海药物研究所1类口服降糖候选新药LH-1801获准进入临床研究. View Source
- [2] BindingDB. (n.d.). BDBM50161730 (CHEMBL3785936): Inhibition of human SGLT2. View Source
